molecular formula C16H11Cl2N3O2S B2746380 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392244-57-4

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2746380
CAS No.: 392244-57-4
M. Wt: 380.24
InChI Key: ZBVAKXOHUXYXOG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenoxy group attached to an acetamide moiety, which is further linked to a phenyl-substituted thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 2,4-dichlorophenol is reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiadiazole rings.

  • Reduction: Reduction reactions can occur, especially at the dichlorophenoxy group.

  • Substitution: Substitution reactions are common, where various functional groups can replace hydrogen atoms on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: Formation of quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Production of corresponding alcohols and amines.

  • Substitution: Generation of halogenated derivatives and sulfonated products.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used in biochemical assays to study enzyme inhibition and receptor binding.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the thiadiazole ring can bind to nucleophilic sites. The exact mechanism would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

  • 2-(2,4-Dichlorophenoxy)phenol

Uniqueness: 2-(2,4-Dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific structural features, which include the thiadiazole ring and the phenyl group. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAKXOHUXYXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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